molecular formula C33H34N2O6 B12008890 4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 617696-12-5

4-[4-(Allyloxy)-3-methylbenzoyl]-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12008890
CAS No.: 617696-12-5
M. Wt: 554.6 g/mol
InChI Key: IPBFNAKUONEROE-YCNYHXFESA-N
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Description

This compound, with the chemical formula C27H29FN2O5 , is a complex molecule that combines various functional groups. Let’s break it down:

    4-[4-(Allyloxy)-3-methylbenzoyl]: This part consists of an allyloxy group attached to a 3-methylbenzoyl moiety.

    3-hydroxy-1-[2-(4-morpholinyl)ethyl]: Here, we have a hydroxy group linked to a morpholinyl-ethyl chain.

    5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: This segment features a pyrrolone ring fused with a phenoxyphenyl group.

Chemical Reactions Analysis

The compound likely undergoes various chemical reactions, including:

    Oxidation: Oxidative processes can modify functional groups, such as converting alcohols to ketones or aldehydes.

    Reduction: Reduction reactions may reduce carbonyl groups or other functional moieties.

    Substitution: Substituting specific atoms or groups can alter the compound’s properties.

    Common Reagents and Conditions: Specific reagents and conditions depend on the reaction type. For example, oxidations might involve potassium permanganate (KMnO4), while reductions could use sodium borohydride (NaBH4).

    Major Products: The products formed from these reactions would vary based on the specific reaction conditions.

Scientific Research Applications

Researchers explore this compound’s applications across several fields:

    Chemistry: It serves as a model compound for studying complex reactions and functional group interactions.

    Biology: Its interactions with biological macromolecules (e.g., proteins, nucleic acids) could be investigated.

    Medicine: Potential pharmaceutical applications, such as drug design or targeting specific pathways.

    Industry: Perhaps as a precursor for synthesizing other valuable compounds.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) or interfering with cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

. Highlighting its uniqueness will require further investigation.

Properties

CAS No.

617696-12-5

Molecular Formula

C33H34N2O6

Molecular Weight

554.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C33H34N2O6/c1-3-18-40-28-13-12-25(21-23(28)2)31(36)29-30(24-8-7-11-27(22-24)41-26-9-5-4-6-10-26)35(33(38)32(29)37)15-14-34-16-19-39-20-17-34/h3-13,21-22,30,36H,1,14-20H2,2H3/b31-29-

InChI Key

IPBFNAKUONEROE-YCNYHXFESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)OC5=CC=CC=C5)O)OCC=C

Origin of Product

United States

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